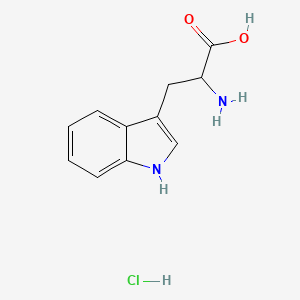

D-(+)-tryptophan hydrochloride

Description

Enantiomeric Significance in Biological Systems and Chemical Synthesis

The core of D-(+)-tryptophan's unique identity lies in its chirality. Amino acids, the building blocks of proteins, exist as two mirror-image forms, or enantiomers: the "left-handed" L-form and the "right-handed" D-form. webmd.comhealthline.com While living organisms almost exclusively utilize L-amino acids for building proteins, D-amino acids are now recognized as essential molecules in many biological systems. webmd.comresearchgate.net

In biological systems, D-tryptophan exhibits functions distinct from its L-isomer. It is not used in protein synthesis but plays a role as a bacterial metabolite. webmd.comnih.gov Research indicates that D-tryptophan, which can be produced by microbes, has immunomodulatory effects and can help regulate intestinal homeostasis. frontiersin.org For instance, it has been shown to suppress the growth of certain bacteria and inhibit the formation of biofilms, which are communities of microorganisms that can adhere to surfaces. frontiersin.orgchemicalbook.com This has led to investigations into its potential use as a novel food preservative, particularly for seafood. frontiersin.orgchemicalbook.com While early experiments suggested limited use of D-tryptophan in higher organisms, with it being cleared from plasma more rapidly than L-tryptophan, its metabolites are now a subject of intense study. frontiersin.orgnih.gov

In the realm of chemical synthesis, D-(+)-tryptophan hydrochloride and its derivatives are valuable intermediates. thermofisher.comchemicalbook.comscbt.com For example, D-Tryptophan methyl ester hydrochloride is used in the synthesis of various tryptophan derivatives. thermofisher.comchemicalbook.com The Pictet-Spengler reaction of D-tryptophan methyl ester hydrochloride is a key step in the efficient synthesis of complex pharmaceutical compounds. chemicalbook.com The D-enantiomer serves as a crucial starting material for creating peptide antibiotics and immunosuppressive agents, highlighting its importance in the pharmaceutical industry. frontiersin.orgresearchgate.net

Table 1: Comparison of L-Tryptophan and D-Tryptophan

| Feature | L-Tryptophan | D-(+)-Tryptophan |

|---|---|---|

| Primary Role | Protein synthesis, precursor for serotonin (B10506), melatonin, and niacin. wikipedia.org | Not used in protein synthesis; acts as a bacterial metabolite, immunomodulator. frontiersin.orgnih.gov |

| Natural Abundance | The common, naturally occurring form used by most organisms. webmd.com | Occasionally found in naturally produced peptides, such as marine venom. nih.govchemicalbook.com |

| Metabolism | Primarily metabolized via the kynurenine (B1673888) pathway. wikipedia.orgschoolafm.com | Can be converted to L-tryptophan to a limited extent; its metabolite D-kynurenine is a precursor to kynurenic acid. frontiersin.orgresearchgate.net |

| Key Functions | Building block for proteins, regulation of mood, sleep, and immune response. healthline.comwikipedia.org | Inhibition of bacterial biofilm formation, potential food preservative, precursor in pharmaceutical synthesis. frontiersin.orgchemicalbook.com |

Historical Trajectory and Emerging Research Paradigms of D-Tryptophan Studies

For many years, D-amino acids were largely dismissed as biologically inert in higher organisms. frontiersin.org This perspective began to shift significantly in the late 1980s with the discovery that D-aspartate and D-serine function as neurotransmitters in the mammalian brain. frontiersin.org Research interest in D-tryptophan specifically began to grow around 1992. frontiersin.org Early studies focused primarily on its metabolism, noting its limited utilization and rapid clearance compared to the L-form. frontiersin.org

A bibliometric analysis of D-tryptophan literature from 1987 to 2023 reveals a clear evolution in research focus. frontiersin.orgnih.gov Initial investigations centered on metabolism have given way to a broader exploration of its functions in organic chemistry, medicinal chemistry, and food science. frontiersin.orgcolab.ws This shift marks a new era in tryptophan research, moving beyond the well-established roles of L-tryptophan to uncover the distinct and valuable properties of its D-enantiomer.

Emerging research paradigms now position D-tryptophan as a molecule with significant potential in various fields:

Food Industry: Its ability to inhibit bacterial growth has spurred research into its use as a food preservative. frontiersin.orgchemicalbook.com It is also being explored as a non-nutritional sweetener. frontiersin.orgnih.gov

Therapeutics: D-tryptophan is being investigated for its role in the therapy of several major diseases. It is considered a key precursor for drugs used in cancer therapy and for treating tuberculosis. frontiersin.orgnih.gov Furthermore, it plays a role in managing atherosclerosis and osteoporosis by acting as a decoy substrate for the mini-tryptophanyl-tRNA synthetase (mini-TrpRS). frontiersin.org

Immunomodulation: As a microbial metabolite, D-tryptophan is recognized for its immunomodulatory properties and its potential to alleviate allergic diseases by maintaining intestinal balance. frontiersin.orgnih.gov

Kynurenine Pathway: There is a paradigm shift in understanding the tryptophan-kynurenine metabolic pathway. mdpi.com While over 90% of L-tryptophan is metabolized through this pathway, producing compounds critical to immune response and neurodegeneration, the role of D-tryptophan metabolism within this pathway is an area of growing interest. researchgate.netmdpi.com

This expanding scope of research, supported by thousands of publications from institutions worldwide, underscores the transition of D-(+)-tryptophan from a mere stereoisomer to a compound of significant scientific and potentially therapeutic interest. frontiersin.orgnih.gov Future research is expected to further elucidate its biological functions and applications in drug development and immunomodulation. nih.govcolab.ws

Table 2: Emerging Research Applications of D-Tryptophan

| Research Area | Finding/Application | Supporting Evidence |

|---|---|---|

| Food Science | Acts as a food preservative by inhibiting bacterial biofilm growth. frontiersin.orgchemicalbook.com | Studied for its effectiveness in controlling growth of Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. chemicalbook.com |

| Investigated as a potential non-nutritional sweetener. frontiersin.orgnih.gov | Unique physiological properties make it a candidate for food additive use. frontiersin.org | |

| Pharmaceuticals | Important synthetic precursor for drugs in cancer therapy. frontiersin.org | Used as an intermediate in the synthesis of various pharmaceutical compounds. frontiersin.orgchemicalbook.com |

| Therapeutics | Plays a role in the management of atherosclerosis and osteoporosis. frontiersin.orgnih.gov | Reduces multinucleation by blocking the IFN-γ-induced mini-TrpRS. frontiersin.org |

| Potential therapeutic applications for tuberculosis. frontiersin.orgnih.gov | Identified as a key compound in the development of treatments. frontiersin.org |

| Immunology | Acts as an immunomodulatory substance. frontiersin.orgnih.gov | Helps regulate intestinal homeostasis and may relieve allergic diseases like asthma. frontiersin.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

36760-46-0 |

|---|---|

Molecular Formula |

C11H13ClN2O2 |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H |

InChI Key |

GTVXHTBGOYJORD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of D + Tryptophan Hydrochloride

Chemoenzymatic Synthesis and Biocatalytic Routes to D-Tryptophan Derivatives

The convergence of chemical synthesis with enzymatic catalysis offers powerful tools for the efficient and stereoselective production of D-tryptophan and its analogs. These chemoenzymatic and biocatalytic approaches leverage the high selectivity of enzymes to overcome common challenges in asymmetric synthesis.

Stereoselective Enzymatic Synthesis of D-Tryptophan and Analogs

Enzymes play a pivotal role in the direct and highly stereoselective synthesis of D-tryptophan derivatives. A notable one-pot biocatalytic process has been developed for the synthesis of D-tryptophans from indoles, achieving good yields and high enantiomeric excess (91% to >99%) nih.gov. This process often utilizes engineered aminotransferases.

A three-enzyme system has been successfully employed for the synthesis of various D-tryptophan derivatives. This system couples the synthesis of L-tryptophan derivatives from indoles, catalyzed by tryptophan synthase from Salmonella enterica, with the stereoinversion of the L-enantiomer. The stereoinversion is achieved through oxidative deamination by an L-amino acid deaminase (LAAD) from Proteus myxofaciens, followed by transamination by a stereoselective D-aminotransferase variant from Bacillus sp. YM-1. This method has been used to produce a dozen products with electron-donating or withdrawing substituents on the indole (B1671886) ring, with conversion yields ranging from 81–99% and enantiomeric excesses frequently exceeding 99% nih.gov.

| Enzyme System | Substrate(s) | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Engineered Aminotransferase | Indoles | D-Tryptophans | Good | 91% to >99% | nih.gov |

| Tryptophan Synthase, L-amino acid deaminase, D-aminotransferase | Indoles, L-Serine | D-Tryptophan Derivatives | 63-70% (isolated) | >99% | nih.gov |

Biocatalytic Stereoinversion and Deracemization Strategies

Biocatalytic stereoinversion and deracemization are efficient strategies for converting readily available L-tryptophan or racemic mixtures into the desired D-enantiomer. A single-module nonribosomal peptide synthetase, IvoA, has been shown to catalyze the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion acs.orgresearchgate.net. The epimerization (E) domain of IvoA is responsible for the stereoinversion, while the terminal condensation (C) domain stereoselectively hydrolyzes the D-tryptophanyl-S-phosphopantetheine thioester acs.orgresearchgate.net. This system provides a route to access various substituted D-tryptophan analogs in high enantiomeric excess acs.org.

Another approach involves the use of L-amino acid oxidases. For instance, L-amino acid oxidase from the actinomycete Lechevalieria aerocolonigenes (RebO) has been used in a bienzymatic cascade for the synthesis of halogenated D-tryptophan derivatives. In this system, the L-enantiomer of a halogenated tryptophan is stereoinverted by the combined action of the L-enantioselective RebO and a non-enantioselective reducing agent like ammonia-borane. This method has achieved an enantiomeric excess of approximately 100% for several substrates nih.gov.

| Enzymatic Strategy | Key Enzyme(s) | Substrate | Outcome | Enantiomeric Excess (ee) | Reference |

| Stereoinversion | IvoA (nonribosomal peptide synthetase) | L-Tryptophan | D-Tryptophan | Complete conversion | acs.orgresearchgate.net |

| Deracemization | RebO (L-amino acid oxidase) and a reducing agent | Halogenated L-tryptophan derivatives | Halogenated D-tryptophan derivatives | ≈100% | nih.gov |

Enzymatic Optical Resolution Techniques

Enzymatic optical resolution is a classic and effective method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of enzymes to act on only one enantiomer, allowing for the separation of the unreacted enantiomer. D-aminoacylase is an enzyme commonly used for the optical resolution of N-acetyl-DL-tryptophan. For example, 7-bromo-D-tryptophan and 6-bromo-D-tryptophan have been synthesized through the optical resolution of their corresponding N-acetyl-DL-tryptophan precursors using D-aminoacylase researchgate.net. Similarly, porcine kidney acylase is known to selectively deacetylate L-configured amino acids, leaving the N-acetyl-D-tryptophan untouched for subsequent separation researchgate.net.

| Enzyme | Substrate | Product | Key Feature | Reference |

| D-aminoacylase | N-acetyl-7-bromo-DL-tryptophan | 7-bromo-D-tryptophan | Enantioselective hydrolysis | researchgate.net |

| D-aminoacylase | N-acetyl-6-bromo-DL-tryptophan | 6-bromo-D-tryptophan | Enantioselective hydrolysis | researchgate.net |

| Porcine Kidney Acylase | N-acetyl-DL-tryptophan | L-tryptophan and N-acetyl-D-tryptophan | Selective deacetylation of the L-enantiomer | researchgate.net |

Stereoselective Chemical Synthesis of D-Tryptophan Derived Heterocycles

The indole nucleus of D-tryptophan is a versatile scaffold for the construction of a diverse range of heterocyclic systems. Stereoselective chemical methods are employed to synthesize complex molecules while retaining the chiral integrity of the D-tryptophan starting material.

Pictet-Spengler Reactions Utilizing D-Tryptophan Methyl Ester Hydrochloride

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptophan, a tetrahydro-β-carboline. The use of D-tryptophan methyl ester hydrochloride in this reaction allows for the synthesis of chiral β-carboline derivatives.

A highly stereoselective Pictet-Spengler reaction between D-tryptophan methyl ester hydrochloride and piperonal has been extensively studied. The stereoselectivity of this reaction is highly dependent on the solvent, with the best results (cis:trans ratio of 99:1) obtained in nitromethane or acetonitrile. This high selectivity is attributed to the difference in solubility between the cis and trans hydrochloride salts of the product, which shifts the equilibrium towards the less soluble cis isomer nih.govresearchgate.net. This methodology has been applied to the efficient synthesis of Tadalafil (Cialis™) nih.gov. In another example, the reaction of D-tryptophan methyl ester hydrochloride with 2,3-butanedione in methanol at 65°C for 20 hours yielded the corresponding tetrahydro-β-carboline derivative nrochemistry.com.

| Aldehyde/Ketone | Solvent | Diastereomeric Ratio (cis:trans) | Application | Reference |

| Piperonal | Nitromethane or Acetonitrile | 99:1 | Synthesis of Tadalafil (Cialis™) | nih.govresearchgate.net |

| Piperonal | Acetic acid with benzoic acid catalyst | 92:8 | - | researchgate.net |

| 2,3-Butanedione | Methanol | Major diastereomer isolated | Synthesis of tetrahydro-β-carboline derivative | nrochemistry.com |

Asymmetric Synthesis Approaches for D-Tryptophan Analogues

Various asymmetric synthesis strategies have been developed to access optically active D-tryptophan analogues with diverse functionalities. One common approach involves the use of chiral auxiliaries. The Schöllkopf chiral auxiliary, for instance, has been utilized in the concise asymmetric synthesis of novel fluorescent tryptophan analogues nih.govacs.org. This method allows for the stereoselective introduction of the amino acid side chain. A palladium-catalyzed heteroannulation reaction of substituted o-iodoanilines with a chiral internal alkyne, prepared using the Schöllkopf auxiliary, has been employed for the large-scale synthesis of optically pure 6-methoxy-D-tryptophan researchgate.net.

Another powerful method is the tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction between 2-substituted indoles and methyl 2-acetamidoacrylate. This reaction, catalyzed by a BINOL·SnCl₄ complex, provides synthetic tryptophan derivatives in good yields and with high levels of enantioselectivity acs.org.

| Synthetic Approach | Key Reagents/Catalysts | Product Type | Key Features | Reference |

| Chiral Auxiliary | Schöllkopf chiral auxiliary | Fluorescent Tryptophan Analogues | High diastereoselectivity | nih.govacs.org |

| Palladium-Mediated Heteroannulation | Palladium catalyst, Schöllkopf auxiliary | 6-methoxy-D-tryptophan | Scalable synthesis | researchgate.net |

| Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation | (R)-3,3′-dibromo-BINOL, SnCl₄ | Substituted Tryptophan Derivatives | High enantioselectivity | acs.org |

Negishi Cross-Coupling for Alkylated D-Tryptophans and Regioisomers

The direct functionalization of the tryptophan indole ring presents a powerful tool for creating novel amino acid derivatives. The Negishi cross-coupling reaction has emerged as a robust method for the C-C bond formation, enabling the alkylation of the tryptophan scaffold. d-nb.inforesearchgate.netnih.govnih.gov While much of the foundational research has been conducted on L-tryptophan derivatives, the chemical principles are directly applicable to the D-(+)-enantiomer.

The process typically involves the coupling of a halogenated tryptophan derivative, such as bromotryptophan, with an organozinc reagent in the presence of a palladium or nickel catalyst. d-nb.inforesearchgate.netnih.govnih.gov This methodology allows for the introduction of a wide range of alkyl groups onto the indole ring, which is a challenging transformation due to the electron-rich nature of the indole system. nih.gov

Research has demonstrated the successful alkylation of Nα-Boc-protected 7-bromotryptophan methyl ester with various alkyl iodides using a palladium-catalyzed Negishi cross-coupling. d-nb.infonih.gov The reaction conditions are generally mild, which helps in preserving the stereochemical integrity of the amino acid. d-nb.info Noteworthy is the ability to perform the coupling even with a free carboxy group on the protected tryptophan, making the resulting alkylated D-tryptophan derivative ready for solid-phase peptide synthesis. d-nb.info

Beyond simple alkylation, the Negishi cross-coupling is instrumental in the synthesis of tryptophan regioisomers. d-nb.inforesearchgate.netnih.govnih.gov This is achieved by coupling different bromoindoles (4-, 5-, 6-, and 7-bromoindole) with amino acid-based alkyl iodides. d-nb.info This strategy provides access to a variety of non-canonical tryptophan surrogates that can be incorporated into peptides. d-nb.infonih.govnih.gov The synthesis of five tryptophan isomers where the C3-substitution of the indole ring was changed to C2/4/5/6/7-substitutions has been successfully achieved via Negishi cross-coupling reactions of the corresponding iodoindoles. nih.gov

Table 1: Examples of Negishi Cross-Coupling for the Synthesis of Tryptophan Derivatives Note: The following data is based on studies with L-tryptophan derivatives, but the principles are applicable to D-(+)-tryptophan.

| Halogenated Tryptophan Derivative | Coupling Partner | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Nα-Boc-7-bromo-L-tryptophan methyl ester | n-Butylzinc iodide | Pd(dppf)Cl₂ | DMF | 83% | d-nb.info |

| Nα-Boc-7-bromo-L-tryptophan methyl ester | Cyclohexylzinc iodide | Pd(dppf)Cl₂ | DMF | 52% | d-nb.info |

| 5-Bromoindole | Methyl Boc-3-iodoalaninate | Pd(amphos)₂Cl₂ | DMF | 75% | d-nb.info |

| 6-Bromoindole | Methyl Boc-3-iodoalaninate | Pd(amphos)₂Cl₂ | DMF | 68% | d-nb.info |

D-Tryptophan Hydrochloride as a Precursor in Complex Molecule Synthesis

D-(+)-tryptophan hydrochloride serves as a crucial precursor for the synthesis of a multitude of complex molecules, particularly in the realm of peptide chemistry. Its incorporation into peptide chains can induce specific secondary structures and enhance resistance to proteolytic degradation. researchgate.net

Applications in Non-Ribosomal Peptide Synthesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptide natural products, many of which have important therapeutic properties. nih.govrsc.org A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids, including D-amino acids, into the growing peptide chain. nih.gov

D-tryptophan is incorporated into non-ribosomal peptides through the action of specific domains within the NRPS machinery. nih.gov In some instances, a single-module NRPS can catalyze the ATP-dependent stereoinversion of L-tryptophan to D-tryptophan. nih.gov This transformation is catalyzed by an epimerization (E) domain within the enzyme. nih.gov The resulting D-tryptophanyl-S-phosphopantetheine thioester is then stereoselectively hydrolyzed by a non-canonical condensation (C) domain, making the D-enantiomer available for subsequent incorporation. nih.gov This enzymatic machinery provides an efficient route to access D-tryptophan-containing building blocks for the synthesis of complex natural products. nih.gov

Integration into Cyclic Peptide Scaffolds

The synthesis of cyclic peptides containing D-tryptophan is often achieved through solid-phase peptide synthesis (SPPS), followed by a solution-phase or on-resin cyclization step. nih.govnih.gov The choice of cyclization strategy depends on the peptide sequence and the desired ring size. The presence of D-tryptophan can significantly influence the preferred conformation of the cyclic peptide in solution. nih.gov

Table 2: Examples of D-Tryptophan in Cyclic Peptides

| Cyclic Peptide | Sequence | Significance of D-Tryptophan | Reference |

|---|---|---|---|

| Gramicidin S | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ | While not containing D-Trp, it exemplifies the structural role of D-amino acids in cyclic peptides. The principles apply to D-Trp containing analogs. | N/A |

| Octreotide | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol | The D-Trp residue is crucial for its somatostatin receptor binding and metabolic stability. | N/A |

Derivatization for Functional Probes and Research Tool Compounds

D-(+)-tryptophan serves as a versatile scaffold for the development of functional probes and research tools to investigate biological processes. nih.govrsc.orgbirmingham.ac.uk The indole ring can be chemically modified to introduce reporter groups, such as fluorophores, or to create analogues that can act as inhibitors or mechanistic probes for enzymes. nih.govrsc.orgbirmingham.ac.uk

For instance, tryptophan analogues have been designed and synthesized to study the activity of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression. nih.govrsc.orgbirmingham.ac.uk These tool compounds can help to elucidate the enzymatic mechanism and to develop more potent inhibitors. nih.govrsc.orgbirmingham.ac.uk

Furthermore, the intrinsic fluorescence of the tryptophan indole ring can be modulated through derivatization to create novel fluorescent probes. rsc.orgnih.govacs.org For example, 5-fluoro-D,L-tryptophan has been utilized as a dual NMR and fluorescent probe to study the microenvironment of proteins. nih.govspringernature.comresearchgate.net The introduction of a fluorine atom provides a sensitive NMR handle, while also subtly altering the fluorescence properties of the indole ring. nih.govspringernature.comresearchgate.net Such probes are invaluable for studying protein folding, dynamics, and interactions. nih.gov

Table 3: Derivatization of Tryptophan for Functional Probes

| Tryptophan Derivative | Modification | Application | Reference |

|---|---|---|---|

| α,β-Cyclopropyl Tryptophan | Cyclopropane ring fused to the α and β carbons | Mechanistic probe for IDO1 | nih.gov |

| 5-Fluoro-D,L-tryptophan | Fluorine atom at the 5-position of the indole ring | Dual NMR and fluorescent probe for protein studies | nih.govspringernature.comresearchgate.net |

| 7-Azatryptophan | Nitrogen atom replaces the C7-H of the indole ring | Fluorescent probe to study protein functional dynamics | nih.gov |

Biochemical Pathways and Enantioselective Metabolism of D Tryptophan

D-Tryptophan Catabolism via the Kynurenine (B1673888) Pathway

Contrary to being an inert molecule, D-tryptophan is actively metabolized in mammals, feeding into the kynurenine pathway, which is the principal route for tryptophan degradation, accounting for over 95% of L-tryptophan catabolism. nih.govcpn.or.krmdpi.comencyclopedia.pub Studies in various mammalian species have demonstrated that systemically administered D-tryptophan is converted into several key metabolites of this pathway. nih.gov

The entry of D-tryptophan into the kynurenine pathway is initiated by enzymes that can recognize the D-enantiomer. While tryptophan 2,3-dioxygenase (TDO) is specific to L-tryptophan, indoleamine 2,3-dioxygenase (IDO), an enzyme found in many extrahepatic tissues, can catabolize D-tryptophan to D-kynurenine. nih.govresearchgate.net From D-kynurenine, the pathway can proceed through several enzymatic steps:

Formation of Kynurenic Acid (KYNA): D-kynurenine serves as a bioprecursor for kynurenic acid. researchgate.netnih.gov This conversion is catalyzed by two main types of enzymes: D-amino acid oxidase (D-AAO) through oxidative deamination and kynurenine aminotransferases (KATs) via transamination. nih.govmdpi.com While KATs can act on D-kynurenine, the process is generally less efficient than the conversion of L-kynurenine. nih.gov

Formation of 3-Hydroxykynurenine (3-HK): D-kynurenine can be hydroxylated by the enzyme kynurenine 3-monooxygenase (KMO) to form D-3-hydroxykynurenine. mdpi.com

This metabolic route demonstrates that D-tryptophan is not merely a precursor for L-tryptophan but is also a direct source for kynurenine metabolites.

D-amino acid oxidase (D-AAO) is a pivotal FAD-containing flavoenzyme that plays a critical role in the metabolism of D-tryptophan and its downstream products. nih.govfrontiersin.org D-AAO catalyzes the stereoselective oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids. frontiersin.orgfrontiersin.org

Its key roles in D-tryptophan metabolism include:

Conversion to Indole-3-pyruvic Acid: D-AAO directly metabolizes D-tryptophan to indole-3-pyruvic acid (IPYA). nih.gov This intermediate is a crucial junction point, as it can then be transaminated to form L-tryptophan.

Synthesis of Kynurenic Acid: D-AAO is a major contributor to the synthesis of kynurenic acid from D-kynurenine, especially in the cerebellum where D-AAO is highly expressed. nih.govmdpi.com Studies using D-AAO inhibitors have confirmed that the enzyme is responsible for a significant portion of KYNA production from D-tryptophan. nih.govresearchgate.net In vivo experiments in rats have shown that D-AAO efficiently converts D-kynurenine, but not L-kynurenine, to KYNA. mdpi.com

The action of D-AAO is therefore central to the metabolic flux of D-tryptophan, influencing both its conversion to the L-enantiomer and its direct catabolism into neuroactive compounds within the kynurenine pathway.

The catabolism of D-tryptophan via the kynurenine pathway results in the production of several neuroactive metabolites that can influence neuronal function and viability. nih.govneurology.org Systemic administration of D-tryptophan in mice has been shown to increase the levels of these compounds in both the brain and peripheral tissues. nih.govresearchgate.net

Key neuroactive metabolites originating from D-tryptophan include:

Kynurenic Acid (KYNA): A neuroprotective agent that acts as an antagonist at ionotropic glutamate (B1630785) receptors, including the NMDA receptor, and the α7-nicotinic acetylcholine (B1216132) receptor. cpn.or.krmdpi.combevital.no

3-Hydroxykynurenine (3-HK): Considered a neurotoxic metabolite due to its ability to generate reactive oxygen species, leading to oxidative stress and neuronal damage. bevital.no

Quinolinic Acid (QUIN): A potent neurotoxin that acts as an agonist at the NMDA receptor, contributing to excitotoxicity. nih.govneurology.orgbevital.no

The production of this spectrum of neuroprotective and neurotoxic compounds from D-tryptophan highlights its complex role in brain physiology and pathology. nih.gov

| Metabolite | Tissue | Change after D-TRP Injection | Effect of D-AAO Inhibitor | Reference |

|---|---|---|---|---|

| L-Tryptophan | Plasma, Liver, Forebrain, Cerebellum | Increased | Neosynthesis Prevented | nih.gov |

| D-Kynurenine | Plasma, Liver, Brain | Increased | Levels Reduced | nih.gov |

| Kynurenic Acid (KYNA) | Plasma, Liver, Forebrain, Cerebellum | Increased | Production Significantly Reduced | nih.gov |

| 3-Hydroxykynurenine (3-HK) | Plasma, Liver, Forebrain, Cerebellum | Increased | Not specified | nih.gov |

| Quinolinic Acid (QUIN) | Plasma, Liver, Forebrain, Cerebellum | Increased | Not specified | nih.gov |

Interconversion of D- and L-Tryptophan Enantiomers in Biological Systems

A significant metabolic fate of D-tryptophan in biological systems is its stereospecific conversion, or inversion, to L-tryptophan. mdpi.comfrontiersin.org This process allows the organism to utilize the D-enantiomer by transforming it into its biologically essential L-form. The interconversion is not a direct racemization but a two-step enzymatic pathway. nih.govacs.org

Oxidative Deamination: The first step is catalyzed by D-amino acid oxidase (D-AAO). This enzyme converts D-tryptophan into the corresponding α-keto acid, indole-3-pyruvic acid (IPYA), releasing ammonia (B1221849) in the process. nih.gov

Reductive Amination: The second step involves the transamination of IPYA to form L-tryptophan. This reaction is catalyzed by aminotransferases, such as aspartate aminotransferase, which transfer an amino group from a donor (like L-glutamate) to IPYA. nih.gov

This enzymatic sequence effectively creates a bridge between the metabolism of D- and L-amino acids. In vivo studies in rats and mice have demonstrated this conversion, showing that systemic administration of D-tryptophan leads to a significant increase in L-tryptophan concentrations in plasma, liver, and brain tissues. nih.govfrontiersin.org The inhibition of D-AAO blocks this conversion, confirming the essential role of this enzyme in the first step of the inversion process. nih.govfrontiersin.org

Comparative Metabolomics of D-Tryptophan and L-Tryptophan Pathways

While both D- and L-tryptophan can enter the kynurenine pathway, their metabolism exhibits significant enantioselective differences in terms of the primary enzymes involved, efficiency, and physiological consequences.

The primary route for L-tryptophan degradation is the kynurenine pathway, which is rate-limited by tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govencyclopedia.pub TDO is highly specific for L-tryptophan, whereas IDO can metabolize both enantiomers, serving as the main entry point for D-tryptophan into this pathway. nih.gov

The subsequent metabolic steps also show stereoselectivity. For instance, the formation of kynurenic acid from L-kynurenine by kynurenine aminotransferases (KATs) is generally more efficient than from D-kynurenine. nih.gov Conversely, the conversion of D-kynurenine to kynurenic acid is significantly driven by D-AAO, an enzyme that does not act on the L-enantiomer. mdpi.com Some studies have also observed differences in pharmacokinetics; for example, one study in dogs found that D-tryptophan was cleared from the plasma more rapidly than L-tryptophan. nih.gov

| Metabolic Feature | L-Tryptophan | D-(+)-Tryptophan | Reference |

|---|---|---|---|

| Primary Initial Enzyme (Liver) | Tryptophan 2,3-dioxygenase (TDO) | Not a substrate for TDO | nih.gov |

| Primary Initial Enzyme (Extrahepatic) | Indoleamine 2,3-dioxygenase (IDO) | Indoleamine 2,3-dioxygenase (IDO) | nih.gov |

| Interconversion | - | Converted to L-Tryptophan via IPYA intermediate | nih.govmdpi.com |

| Key Enzyme for Interconversion | N/A | D-Amino Acid Oxidase (D-AAO) | nih.gov |

| Primary Precursor for Kynurenic Acid | L-Kynurenine (via KATs) | D-Kynurenine (via D-AAO and KATs) | nih.govmdpi.com |

| Neuroactive Metabolites Produced | KYNA, 3-HK, QUIN, etc. | KYNA, 3-HK, QUIN, etc. | nih.govbevital.no |

Microbial Interactions and D Tryptophan Metabolism in Host Microbe Systems

Impact of D-Tryptophan on Gut Microbiota Composition and Diversity

D-tryptophan exerts a direct influence on the microbial ecology of the intestine, acting as a potent agent against specific bacteria. nih.gov This bactericidal activity allows it to shape the composition and diversity of the gut microbiota. Research has demonstrated that D-tryptophan can inhibit the growth of significant enteric pathogens and pathobionts. nih.gov For example, it strongly inhibits the in-vitro growth of Citrobacter rodentium, a pathogen used to model human infections. nih.gov This inhibitory action extends to other microbes, such as Campylobacter jejuni, where D-tryptophan has been shown to inhibit both growth and the formation of biofilms. frontiersin.org Biofilms, which are communities of microorganisms encased in a protective matrix, are notoriously difficult to eradicate, and D-tryptophan has been observed to disrupt them by causing the release of amyloid fibers that hold the bacterial cells together. frontiersin.org

Table 2: Documented Effects of D-Tryptophan on Specific Microbes

| Target Microbe | Observed Effect | Reference |

| Citrobacter rodentium | Strong inhibition of in-vitro growth; reduction of pathogen load in vivo. | nih.gov |

| Colitogenic pathobionts | Inhibition of growth. | nih.gov |

| Campylobacter jejuni | Inhibition of growth and biofilm formation. | frontiersin.org |

| Biofilm-forming bacteria (general) | Causes release of amyloid fibers, disrupting biofilm structure. | frontiersin.org |

Modulation of Microbial Tryptophan Metabolism by D-Tryptophan

Beyond its direct bactericidal effects, D-tryptophan also modulates the internal metabolic processes of gut microbes, particularly the metabolism of tryptophan itself. The gut microbiota extensively metabolizes dietary L-tryptophan into a wide array of bioactive compounds, including various indole (B1671886) derivatives that act as signaling molecules between the host and the microbes. frontiersin.orgnih.govunite.it

The production of indole and its derivatives by commensal bacteria is a critical function of the gut microbiome. frontiersin.org Bacteria possessing the enzyme tryptophanase, such as many species of Escherichia, Bacteroides, and Clostridium, convert L-tryptophan into indole, which can then be further metabolized into compounds like indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indoxyl sulfate. nih.govmdpi.commdpi.com These molecules play crucial roles in regulating intestinal barrier function, immune responses, and even host metabolism. frontiersin.orgfrontiersin.org

A key mechanism by which D-tryptophan modulates microbial metabolism is by increasing the intracellular concentration of indole acrylic acid (IA) within certain enteric microbes. nih.gov This elevation of IA levels has been identified as a critical factor that determines the susceptibility of these microbes to the inhibitory effects of D-tryptophan. nih.gov By influencing the internal metabolic state of bacteria, D-tryptophan can indirectly alter the profile of tryptophan metabolites produced by the gut microbial community.

Table 3: Key Indole Derivatives from Microbial Tryptophan Metabolism

| Metabolite | Producing Bacteria (Examples) | Key Function | Reference |

| Indole | Escherichia coli, Bacteroides sp., Clostridium sp. | Intercellular signaling, modulates gut barrier function. | nih.govunite.it |

| Indole-3-acetic acid (IAA) | Clostridium sp., Bacteroides sp., Bifidobacterium sp. | Immune modulation, AHR ligand. | nih.govmdpi.com |

| Indole-3-propionic acid (IPA) | Clostridium sporogenes | Neuroprotective antioxidant, enhances barrier function. | mdpi.comwikipedia.org |

| Tryptamine | Clostridium sporogenes, Ruminococcus gnavus | Stimulates serotonin (B10506) release, affects gut motility. | unite.itwur.nl |

| Indole acrylic acid (IA) | - | AHR ligand, involved in microbial susceptibility to D-Trp. | nih.gov |

Through its combined effects on microbial composition and metabolism, D-tryptophan functions as a significant regulator of intestinal homeostasis. nih.govfrontiersin.org It is recognized as an immunomodulatory substance that helps maintain the balance of the intestinal environment. frontiersin.org This regulatory role is clearly demonstrated by its ability to protect against disease in animal models. Supplementation with D-tryptophan has been shown to prevent the development of experimental colitis, an inflammatory condition of the colon, by selectively depleting specific intestinal microbes. nih.govfrontiersin.org

Furthermore, D-tryptophan's ability to inhibit pathogens like C. rodentium provides a direct protective benefit to the host, preventing lethal infections. nih.gov The modulation of microbial tryptophan metabolites, such as indole acrylic acid, is central to this homeostatic function. nih.gov Many tryptophan derivatives, including IA, act as ligands for the aryl hydrocarbon receptor (AHR), a key regulator of mucosal immunity. wur.nlijbs.com By influencing the levels of these AHR ligands, D-tryptophan can fine-tune the host's immune response at the gut interface, thereby maintaining intestinal equilibrium. nih.govfrontiersin.org

Biological Roles and Immunomodulatory Properties of D Tryptophan

D-Tryptophan as an Immunomodulatory Probiotic Substance

D-Tryptophan is recognized as a microbially-synthesized compound that can function as an immunomodulatory probiotic substance. nih.gov It contributes to the regulation of intestinal homeostasis and has been shown to alleviate certain allergic conditions. nih.gov Produced by specific probiotic strains, such as Lactobacillus rhamnosus GG and Lactobacillus casei W56, D-Tryptophan has demonstrated the ability to modulate the host's immune system. nih.gov

Research has identified D-Tryptophan as a bioactive metabolite in the supernatants of various probiotic bacteria. nih.gov Studies using mouse models of experimental asthma have shown that the administration of D-Tryptophan can lead to an increase in the numbers of regulatory T cells in both the lungs and the gut. nih.govfrontiersin.org This was accompanied by a decrease in T helper 2 (Th2) responses in the lungs, which are associated with allergic inflammation. nih.govasm.org Consequently, D-Tryptophan administration ameliorated allergic airway inflammation and hyperresponsiveness. nih.govfrontiersin.org Furthermore, it was observed that allergic airway inflammation reduced the microbial diversity in the gut, a change that was reversed by D-Tryptophan. nih.gov In vitro studies have also shown that D-Tryptophan can dose-dependently decrease Th2 differentiation. nih.gov These findings underscore the potential of defined bacterial products like D-Tryptophan to influence the gut microbiome and modulate immune responses, particularly in the context of allergic diseases. nih.govnih.gov

Interaction with Host Receptors and Signaling Pathways

The immunomodulatory effects of D-Tryptophan are mediated through its interaction with various host cellular pathways. This can occur indirectly through its conversion into other bioactive metabolites.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses at mucosal surfaces. asm.orgasm.org While D-Tryptophan itself is not consistently shown to be a direct, potent activator of AhR, its metabolites are key players in this pathway. asm.orgimrpress.com The metabolism of tryptophan, including D-Tryptophan, can generate various kynurenine (B1673888) derivatives and indole (B1671886) compounds that act as endogenous ligands for AhR. nih.govasm.orgnih.gov For instance, kynurenine, a downstream metabolite, has been demonstrated to be an AhR agonist. nih.gov The activation of AhR by these tryptophan metabolites can influence the expression of target genes, such as Cytochrome P450 1A1 (Cyp1a1), and modulate immune cell function, including the promotion of regulatory T cells and the production of interleukin-22 (IL-22), which is important for gut homeostasis. asm.orgasm.orgresearchgate.net Therefore, the immunomodulatory effects of D-Tryptophan may be, in part, indirectly mediated through the generation of AhR-activating metabolites. imrpress.com

D-Tryptophan can be metabolized in the body via the kynurenine pathway, which is a major route for tryptophan degradation. nih.govpreprints.orgmdpi.com The enzyme D-amino acid oxidase is capable of converting D-Tryptophan into its metabolites, including D-kynurenine. nih.govpreprints.org This pathway generates a series of bioactive molecules, collectively known as kynurenines, which have significant immunoregulatory properties. asm.orgpreprints.org

Antagonistic Effects of D-Tryptophan on Pathogenic Microorganisms and Biofilms

Beyond its immunomodulatory roles, D-Tryptophan exhibits direct antagonistic effects against a range of pathogenic microorganisms, including the inhibition of their growth and the disruption of biofilms.

D-Tryptophan has been shown to possess potent bactericidal or bacteriostatic properties against various enteric pathogens. nih.govfrontiersin.org Research has demonstrated that D-Tryptophan can strongly inhibit the in vitro growth of Citrobacter rodentium, a murine pathogen used to model human enteropathogenic Escherichia coli infections. nih.govresearchgate.net This inhibitory action is significant enough to protect mice from lethal infections with this pathogen by reducing the pathogen load. nih.govias.ac.in

The antimicrobial activity of D-Tryptophan extends to other pathogens as well. Studies have reported its efficacy in inhibiting the growth of Gram-negative bacteria such as Escherichia coli O157:H7 and Salmonella enterica. frontiersin.org The effectiveness of D-Tryptophan as an antibacterial agent can be influenced by environmental conditions, such as the concentration of sodium chloride (NaCl) and temperature. frontiersin.org For instance, concentrations of 30–40 mM D-Tryptophan were found to completely inhibit the growth of E. coli O157:H7 and Salmonella in environments with greater than 3% salt. frontiersin.org Furthermore, D-Tryptophan has been implicated in the inhibition of Enterococcus faecalis, a bacterium often associated with persistent infections, particularly when used in combination with other D-amino acids. frontiersin.org

Table 1: Inhibitory Effect of D-Tryptophan on Various Enteric Pathogens

| Pathogen | Finding | Reference |

|---|---|---|

| Citrobacter rodentium | Strongly inhibits in vitro growth and protects mice from lethal infection. | nih.govias.ac.in |

| Escherichia coli O157:H7 | Growth completely inhibited by 30-40 mM D-Tryptophan in the presence of >3% NaCl. | frontiersin.org |

| Salmonella enterica | Growth completely inhibited by 30-40 mM D-Tryptophan in the presence of >3% NaCl. | frontiersin.org |

| Enterococcus faecalis | Biofilm growth reduced by a mixture of D-amino acids including D-Tryptophan. |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune defenses. D-Tryptophan has demonstrated a significant ability to inhibit the formation of and disrupt existing biofilms of several pathogenic bacteria. nih.govfrontiersin.org

Notably, both D- and L-isoforms of tryptophan have been shown to inhibit biofilm formation by Pseudomonas aeruginosa, a common opportunistic pathogen. nih.gov The inhibitory effect is dose-dependent, and an equimolar ratio of the D- and L-isoforms has been found to produce the greatest inhibitory effect. nih.gov Beyond prevention, the addition of D-/L-tryptophan to pre-existing P. aeruginosa biofilms can inhibit their further growth and lead to partial disassembly. nih.gov One of the mechanisms contributing to this effect is the ability of tryptophan to significantly increase the swimming motility of the bacteria, which may favor the detachment of cells from the biofilm. nih.govasm.org

The anti-biofilm activity of D-Tryptophan has also been observed against other bacteria, including Staphylococcus aureus and Pseudomonas mendocina. mdpi.com In these species, D-Tryptophan was found to significantly inhibit cell attachment and was more effective than L-Tryptophan or a mixture of both. mdpi.com The disruption of cell-cell communication and adherence appears to be a key mechanism in its anti-biofilm action.

Table 2: Inhibition of Pseudomonas aeruginosa Biofilm Formation by D-Tryptophan

| Concentration of D-Tryptophan | % Inhibition at 24 hours | % Inhibition at 48 hours | Reference |

|---|---|---|---|

| 1.0 mM | ~26% | ~52% | asm.org |

| 2.5 mM | ~40% | ~60% | asm.org |

| 5.0 mM | ~55% | ~68% | asm.org |

| 10.0 mM | ~71% | ~78% | nih.govasm.org |

Advanced Analytical Methodologies for Chiral Recognition and Quantification of D Tryptophan Enantiomers

Electrochemical Sensing Platforms for D- and L-Tryptophan Discrimination

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the enantioselective detection of tryptophan isomers. These platforms are typically designed by modifying electrode surfaces with chiral selectors that exhibit differential binding affinities towards D- and L-tryptophan, leading to distinguishable electrochemical signals.

β-Cyclodextrin-Modified Electrodes for Chiral Selectivity

β-cyclodextrin (β-CD), a macrocyclic oligosaccharide, is a widely employed chiral selector in electrochemical sensors due to its hydrophobic inner cavity and hydrophilic outer surface. The chiral environment within the β-CD cavity allows for the formation of diastereomeric inclusion complexes with tryptophan enantiomers, leading to differences in their electrochemical behavior.

Researchers have developed various strategies to immobilize β-CD onto electrode surfaces. For instance, a glassy carbon electrode (GCE) modified with poly(l-glutamic acid) and subsequently self-assembled with β-CD has been shown to effectively recognize tryptophan enantiomers. nih.gov The enantioselective recognition is temperature-dependent, and under optimal conditions, the oxidation peak current ratio of L-Trp to D-Trp can reach 2.30, a result of the stereoselectivity of β-CD. nih.gov

Another approach involves the use of a composite material consisting of carbon black, Cu²⁺-modified β-cyclodextrin (Cu-β-CD), and a β-CD-based metal-organic framework (β-CD-MOF). nih.gov In this system, the β-CD-MOF demonstrates a higher affinity for L-tryptophan, facilitating its easier permeation to the electrode surface and resulting in a larger electrochemical signal. nih.gov This sensor achieved an enantioselectivity for L-Trp over D-Trp (IL/ID) of 2.13, with detection limits of 5.48 μM for L-Trp and 11.18 μM for D-Trp. nih.gov

The table below summarizes the performance of a selection of β-cyclodextrin-modified electrochemical sensors for tryptophan enantiomer discrimination.

| Electrode Modification | Analytical Technique | Enantioselectivity (IL/ID) | Detection Limit (D-Trp) | Detection Limit (L-Trp) |

| Poly(l-glutamic acid)/β-CD | Differential Pulse Voltammetry | 2.30 | Not Specified | Not Specified |

| Carbon black/Cu-β-CD/β-CD-MOF | Differential Pulse Voltammetry | 2.13 | 11.18 μM | 5.48 μM |

| Amino-functionalized graphene quantum dots/β-CD | Differential Pulse Voltammetry | D-Trp preference | 0.12 μM | 0.65 μM |

Nanomaterial-Based Chiral Sensors

The integration of nanomaterials into electrochemical sensors has significantly enhanced their sensitivity and selectivity. Nanomaterials provide a high surface area for the immobilization of chiral selectors and can possess unique electronic and catalytic properties that amplify the electrochemical signal.

One innovative approach utilizes chiral supramolecular assemblies of CdTe quantum dots (QDs). acs.org These assemblies exhibit chiroptical activities and produce distinct fluorescence response patterns in the presence of L- and D-tryptophan. acs.org Specifically, D-Trp was found to suppress the fluorescence emission of the QDs, accompanied by a noticeable color change from peach to purple, while L-Trp induced only minor spectral changes. acs.org

Another strategy involves the development of a chiral electrochemical sensor based on copper-amino acid mercaptide nanorods (L-CuCys NRs). nih.gov The stability constant of L-CuCys NRs with L-Trp (752) is significantly higher than that with D-Trp (242), indicating a more stable cross-linking with the L-enantiomer. nih.gov This differential stability results in an enantiomeric electrochemical difference ratio (IL-Trp/ID-Trp) of 3.22 and a detection limit of 0.26 μM for L-Trp. nih.gov

Chromatographic and Spectroscopic Techniques for Enantiomeric Purity Assessment

Chromatographic and spectroscopic methods are powerful tools for the separation, quantification, and structural elucidation of chiral molecules. These techniques provide detailed information on the enantiomeric composition and the mechanisms of chiral recognition.

High-Performance Liquid Chromatography with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantiomeric separation. The key to this separation lies in the use of a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

A variety of CSPs have been developed for the resolution of tryptophan enantiomers and their derivatives. For example, a Cinchona alkaloid-based zwitterionic CSP has proven effective for the enantiomeric separation of monosubstituted tryptophan derivatives. nih.gov Using a mobile phase of methanol/H₂O with formic acid and diethylamine (B46881) additives, good separation of the enantiomers was achieved. nih.gov

Novel peptide-based CSPs have also been introduced, demonstrating promising enantioselective capabilities. chromatographyonline.com These phases, with a main chain composed of amino acids like L-proline and L-phenylalanine, have been used to resolve various racemic compounds. chromatographyonline.com The reproducibility of these columns is a critical factor, with some showing a relative standard deviation (RSD) of just 0.12%. chromatographyonline.com

The table below presents examples of chiral stationary phases and their application in the HPLC separation of tryptophan-related compounds.

| Chiral Stationary Phase | Analyte | Mobile Phase | Key Finding |

| Cinchona alkaloid-based zwitterionic CSP | Monosubstituted tryptophan derivatives | Methanol/H₂O with formic acid and diethylamine | Efficient enantiomeric separations with α > 1.25 |

| L-citrulline, L-lysine, and L-tryptophan immobilized on silica (B1680970) gel | Racemic compounds including flurbiprofen (B1673479) and naproxen | Normal-phase conditions | Achieved resolutions of 1.61 and 2.0 for flurbiprofen and naproxen, respectively |

| Amylose-based CSP (AmyCoat-RP) | DL-leucine-DL-tryptophan dipeptide stereomers | Ammonium acetate/methanol/acetonitrile | Baseline separation of four stereomers |

Mass Spectrometry-Based Approaches for D-Tryptophan Quantification

Mass spectrometry (MS), often coupled with liquid chromatography (LC), is a highly sensitive and specific technique for the quantification of molecules, including D-tryptophan. Isotope dilution is a common method where a known amount of a stable isotope-labeled internal standard is added to the sample, allowing for accurate quantification. nih.gov

LC-MS/MS methods have been developed for the comprehensive analysis of tryptophan and its metabolites in biological matrices like human serum. nih.govmdpi.com These methods can achieve low limits of detection, often in the nanomolar to micromolar range. nih.gov

A novel approach, coulometric mass spectrometry (CMS), allows for the absolute quantification of tryptophan-containing peptides without the need for isotope-labeled standards. nih.govacs.org This technique is based on the electrochemical oxidation of tryptophan followed by mass spectrometric measurement of the oxidation yield. nih.govacs.org The quantification error for several tryptophan-containing peptides using this method ranged from -4.5 to +4.3%. acs.org

Nuclear Magnetic Resonance and Circular Dichroism for Chiral Recognition Mechanism Elucidation

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful spectroscopic techniques used to investigate the structural and electronic properties of chiral molecules and their interactions with other substances.

Circular dichroism, which measures the differential absorption of left- and right-circularly polarized light, is particularly sensitive to the chiral environment of a molecule. The CD spectra of D- and L-tryptophan are mirror images, and changes in these spectra upon interaction with a chiral selector can provide insights into the binding mechanism. For instance, the CD signal of tryptophan enantiomers is influenced by their interaction with chiral carbon quantum dots derived from tryptophan itself. rsc.org The CD signals of the resulting L- and D-CQDs are opposite and symmetric, confirming their enantiomeric nature. rsc.org

Quantitative Analysis of D-Tryptophan in Complex Biological Matrices

The accurate quantification of D-tryptophan in complex biological matrices such as plasma, serum, urine, and cerebrospinal fluid is a significant analytical challenge. This is primarily due to its low physiological concentrations compared to its L-enantiomer and the inherent complexity of the biological samples, which can cause matrix effects. creative-proteomics.comnih.gov The development of sensitive and selective analytical methods is crucial for understanding the biological roles and potential biomarker utility of D-tryptophan. Various advanced analytical techniques have been established for the chiral recognition and quantification of tryptophan enantiomers, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis (CE) being the most prominent. nih.govchromatographyonline.com

A critical step in the analysis is sample preparation, which typically involves protein precipitation to remove high-molecular-weight interferences. nih.govinviteo.fr Acids like perchloric acid or trichloroacetic acid are commonly used for this purpose. nih.gov To improve accuracy and account for matrix effects and procedural losses, isotopically labeled internal standards, such as deuterated tryptophan, are often added to the sample before preparation. creative-proteomics.comrug.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a primary technique for the quantification of D-tryptophan due to its high sensitivity, selectivity, and specificity. nih.govresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry.

One highly selective approach involves a two-dimensional liquid chromatography system (2D-LC) coupled with MS/MS. nih.gov This method utilizes a reversed-phase separation in the first dimension followed by an enantioselective separation in the second dimension. nih.gov The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the successful determination of D-tryptophan in mammalian urine. inviteo.frnih.gov For instance, a study using this method detected D-tryptophan in the urine of C57BL/6J mice, with the D-enantiomer representing approximately 6.18 ± 0.47% of the total tryptophan. nih.gov

Method validation is essential to ensure reliable results. Key parameters assessed include linearity, sensitivity (limits of detection and quantification), precision, accuracy, recovery, and matrix effects. creative-proteomics.comrsc.org A comprehensive LC-MS/MS method for tryptophan and its metabolites in serum, urine, and cell culture supernatants reported limits of detection (LOD) and lower limits of quantification (LLOQ) in the nanomolar range (0.1-50 nM and 0.5-100 nM, respectively). rug.nl In another study focusing on human and murine plasma, the LLOQ for various metabolites ranged from 1 to 200 ng/mL. rsc.org The use of fully ¹³C isotope-labeled and deuterated internal standards is crucial for achieving accurate quantification. rug.nl

| Biological Matrix | LLOQ Range | Matrix Effect Range | Absolute Recovery Range | Reference |

|---|---|---|---|---|

| Serum, Urine, Cell Culture Supernatants | 0.5-100 nM | Not Specified | Not Specified | rug.nl |

| Human and Murine Plasma | 1-200 ng/mL | CV <15% for most | CV <15% for most | rsc.org |

| Anorexic Mice Plasma | 12 fmol/µL | Not Specified | Not Specified | inviteo.fr |

| Anorexic Mice Cerebral Tissue | 6 fmol/mg | Not Specified | Not Specified | inviteo.fr |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative with high separation efficiency and low sample and reagent consumption. chromatographyonline.com For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins, such as α-cyclodextrin and hydroxypropyl-γ-cyclodextrin, are commonly used for resolving tryptophan enantiomers. nih.govscilit.combohrium.com

One method employed micellar electrokinetic chromatography (MEKC) for the determination of D- and L-tryptophan in samples like human urine, cerebrospinal fluid (CSF), and rat brain tissue. nih.gov This technique involved pre-column derivatization with a fluorescent tag (naphthalene-2,3-dialdehyde) and used hydroxypropyl-γ-cyclodextrin as the chiral selector. nih.gov Coupled with laser-induced fluorescence (LIF) detection, the method achieved a very low detection limit of 3.3 x 10⁻⁸ M. nih.gov Using this sensitive method, D-tryptophan was successfully quantified at sub-micromolar levels in urine samples from healthy individuals. nih.gov

| Technique | Chiral Selector | Detection Method | Limit of Detection (LOD) | Biological Matrices | Reference |

|---|---|---|---|---|---|

| Micellar Electrokinetic Chromatography (MEKC) | Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) | Laser-Induced Fluorescence (LIF) | 3.3 x 10⁻⁸ M | Human Urine, CSF, Rat Brain Tissue | nih.gov |

The choice of analytical method depends on the specific requirements of the study, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Both LC-MS/MS and CE-based methods have demonstrated the capability to reliably quantify the low endogenous levels of D-tryptophan, providing valuable tools for biomedical research.

Exploratory Applications of D + Tryptophan Hydrochloride in Material and Chemical Sciences

Development of D-Tryptophan-Based Functional Polymers and Polyamidoamino Acids

The unique chiral structure of D-(+)-tryptophan hydrochloride has been leveraged in the synthesis of advanced functional polymers, particularly chiral polyamidoamino acids (PAACs). These polymers are created through a polyaddition reaction of D-tryptophan with N,N'-methylenebisacrylamide (MBA). drugbank.comnih.govdrugbank.com The resulting homopolymers, designated as M-d-Trp, exhibit distinct physicochemical properties rooted in their amino acid origin. drugbank.comnih.govdrugbank.com

These D-tryptophan-based polymers are amphoteric, possessing acid-base properties similar to the parent amino acid. drugbank.comdrugbank.com Their solubility in aqueous solutions is highly dependent on pH; the homopolymers derived from D-tryptophan are typically soluble only at a pH greater than 7. drugbank.comnih.govdrugbank.com This pH-responsive solubility is a key characteristic for potential applications in smart materials. Furthermore, these polymers demonstrate inherent fluorescence, a property governed by the tryptophan content. drugbank.comdrugbank.com The emission spectra are influenced by the pH of the solution, which modifies the microenvironment surrounding the indole (B1671886) ring of the tryptophan moiety. drugbank.comdrugbank.com

| Property | Description | Source(s) |

| Synthesis Method | Polyaddition of D-tryptophan with N,N'-methylenebisacrylamide (MBA). | drugbank.comnih.gov |

| Chemical Nature | Amphoteric, with acid-base properties similar to the parent amino acid. | drugbank.comdrugbank.com |

| pH-Dependent Solubility | Soluble in aqueous solutions primarily at pH > 7. | drugbank.comnih.govdrugbank.com |

| Fluorescent Properties | Exhibit fluorescence governed by the tryptophan content; emission spectra are pH-dependent. | drugbank.comdrugbank.com |

Investigation of D-Tryptophan as a Bioavailability Enhancer for Biopharmaceuticals (Mechanistic Research)

Research into the use of amino acids as absorption enhancers for oral biopharmaceuticals has primarily focused on the L-isomers of hydrophobic amino acids like tryptophan. nih.govresearchgate.net Studies have demonstrated that L-tryptophan can significantly facilitate the intestinal absorption of various biopharmaceuticals, including insulin, glucagon-like peptide-1 (GLP-1), and macromolecular dextrans. nih.govresearchgate.net The mechanism for L-tryptophan's action is not fully elucidated but is thought to involve inherent biological functions rather than direct disruption of epithelial cellular integrity. nih.govresearchgate.net No intermolecular interactions with the drug molecules or damage to cellular tight junctions have been observed. nih.govresearchgate.net

| Isomer | Efficacy as an Insulin Absorption Enhancer | Postulated Mechanistic Factor | Source(s) |

| L-Tryptophan | Significantly enhances intestinal absorption. | Inherent biological functions; mechanism not fully understood. | nih.govresearchgate.net |

| D-Tryptophan | Considerably less effective; minor effects only at higher concentrations. | Stereospecificity may be partially involved. | researchgate.net |

Research into D-Tryptophan as a Non-Nutritional Sweetener and Food Preservative (Mechanism of Action)

Mechanism as a Non-Nutritional Sweetener

D-tryptophan is recognized for its sweet taste, a property not shared by its naturally occurring counterpart, L-tryptophan. The mechanism behind this is based on stereoselective interaction with the sweet taste receptor in humans. This receptor is a dimeric G-protein coupled receptor composed of T1R2 and T1R3 subunits. frontiersin.org Research has shown that this receptor exhibits unique stereoselectivity, binding effectively to D-tryptophan but not to L-tryptophan. nih.gov Upon binding of D-tryptophan to the active site of the T1R2/T1R3 receptor, a conformational change is induced, which activates a transduction pathway. This ultimately translates the chemical signal into the neural perception of sweetness in the brain. frontiersin.org

Mechanism as a Food Preservative

Recent studies have highlighted the potential of D-tryptophan as a natural and effective food preservative due to its antimicrobial properties. frontiersin.org D-amino acids, including D-tryptophan, have been shown to inhibit the growth of and biofilm formation by various food-borne pathogens. frontiersin.org The mechanism of action involves D-tryptophan interfering with bacterial cell wall synthesis and metabolism. It can also act as an autoinhibitory compound that prevents the germination of bacterial spores and the growth of pathogens. frontiersin.org The antimicrobial and antibiofilm efficacy of D-tryptophan can be significantly enhanced when used in combination with other environmental stressors, such as different salt concentrations, refrigeration, or high temperatures, which makes the pathogens more vulnerable to its effects. frontiersin.org

| Application | Mechanism of Action | Key Factors | Source(s) |

| Non-Nutritional Sweetener | Stereoselective binding to the T1R2/T1R3 sweet taste receptor. | The receptor binds D-tryptophan but not L-tryptophan. | frontiersin.orgnih.gov |

| Food Preservative | Inhibits the growth of food-borne pathogens and prevents biofilm formation. | Can be enhanced by other stressors like salt, cold, or heat. | frontiersin.org |

Future Research Directions and Unexplored Avenues for D + Tryptophan Hydrochloride

Integration of Multi-Omics Approaches for Comprehensive Metabolic Profiling

While the metabolism of L-tryptophan is well-documented, the precise metabolic fate of exogenously supplied D-(+)-tryptophan hydrochloride in mammals remains largely uncharacterized. Future research will benefit significantly from the integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—to create a comprehensive profile of its absorption, distribution, metabolism, and excretion.

Combining these datasets can provide an unprecedented, system-wide view of how D-(+)-tryptophan influences biological systems. mdpi.com For instance, metabolomics can identify novel downstream metabolites of D-tryptophan, while proteomics and transcriptomics can reveal changes in the expression of enzymes and transport proteins involved in its pathways. This approach could uncover previously unknown interactions between D-tryptophan metabolism and other key metabolic pathways, such as fatty acid or glucose metabolism. mdpi.com Such studies have the potential to identify new biomarkers for monitoring the physiological effects of D-tryptophan and to elucidate its mechanism of action in various physiological and pathological states.

| Omics Layer | Data Generated | Potential Insights for D-(+)-Tryptophan Research |

|---|---|---|

| Genomics | Sequence variations (e.g., SNPs) in genes encoding metabolic enzymes or transporters. | Identification of genetic predispositions affecting an individual's ability to metabolize D-tryptophan. |

| Transcriptomics | Changes in mRNA expression levels of genes in response to D-tryptophan administration. | Revealing which enzymatic pathways are upregulated or downregulated, suggesting primary metabolic routes. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Quantifying the levels of key enzymes (e.g., D-amino acid oxidase) and identifying regulatory modifications. |

| Metabolomics | Comprehensive profile of small-molecule metabolites in tissues and biofluids. | Directly identifying and quantifying novel catabolites of D-tryptophan and their impact on the broader metabolome. |

Elucidation of Novel Enzymatic Pathways for D-Tryptophan Synthesis and Degradation

The primary route for L-tryptophan degradation in mammals is the kynurenine (B1673888) pathway, which accounts for about 95% of its catabolism and is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov While D-amino acid oxidase (DAO) is known to metabolize D-amino acids, the full enzymatic machinery responsible for D-tryptophan degradation, and potential synthesis by gut microbiota, is not completely understood.

Future research should focus on identifying and characterizing novel enzymes that act on D-tryptophan. This includes:

Microbial Racemases: Investigating the gut microbiome to discover novel amino acid racemases that can convert L-tryptophan to D-tryptophan, which could explain the endogenous presence of this D-amino acid.

Specific Degradative Enzymes: Searching for novel mammalian or microbial enzymes beyond DAO that can catabolize D-tryptophan or its metabolites. This could involve enzymes like kynureninase, which is involved in the L-tryptophan kynurenine pathway, to see if they have activity, however minor, towards D-isomers or their products. mdpi.commdpi.com

Pathway Mapping: Reconstructing the complete metabolic pathways from D-tryptophan to its final excretion products. This would clarify whether it is simply degraded or if its metabolites are integrated into other biochemical processes, such as the synthesis of nicotinamide adenine dinucleotide (NAD+). nih.govresearchgate.net

| Enzyme Class | Known L-Tryptophan Enzyme | Hypothetical D-Tryptophan Counterpart/Focus Area | Research Goal |

|---|---|---|---|

| Dioxygenases | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | D-Tryptophan-specific dioxygenase | Identify enzymes that open the indole (B1671886) ring of D-tryptophan. |

| Oxidases | (General) Monoamine oxidase | D-Amino acid oxidase (DAO) | Characterize the substrate specificity and efficiency of DAO for D-tryptophan. |

| Racemases | (Bacterial) Alanine racemase | Tryptophan racemase (microbial) | Discover and isolate enzymes from gut microbiota capable of interconverting L- and D-tryptophan. |

| Kynureninases | Kynureninase (KYNU) | Stereospecific kynureninase | Determine if known kynurenine pathway enzymes can process metabolites derived from D-tryptophan. |

Advanced Design Principles for D-Tryptophan-Derived Chiral Catalysts and Materials

The unique stereochemistry of D-(+)-tryptophan makes it a valuable building block for creating chiral materials with specific optical and chemical properties. Recent work has demonstrated the synthesis of chiral carbon quantum dots (CQDs) using D-tryptophan as both the carbon and chiral source. rsc.org These materials show promise in applications like chiral recognition and sensing. rsc.orgacs.org

The next frontier lies in developing more sophisticated design principles for these materials. Future research should explore:

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict the chiroptical properties and catalytic activity of D-tryptophan-based materials before synthesis.

Self-Assembling Systems: Investigating the self-assembly of D-tryptophan derivatives into complex supramolecular structures, such as hydrogels or nanotubes, for applications in drug delivery and tissue engineering.

Asymmetric Catalysis: Designing and synthesizing novel chiral ligands and catalysts derived from D-tryptophan. These could be employed in industrial chemical processes to selectively produce one enantiomer of a target molecule, which is crucial in the pharmaceutical industry.

| Material Type | Advanced Design Principle | Potential Application |

|---|---|---|

| Chiral Carbon Quantum Dots (CQDs) | Surface functionalization with specific recognition moieties. | Highly selective biosensors for detecting enantiomers of drugs or disease biomarkers. |

| Metal-Organic Frameworks (MOFs) | Using D-tryptophan as a chiral linker to control pore size and stereochemistry. | Enantioselective separation of racemic mixtures; asymmetric catalysis. |

| Chiral Polymers | Incorporating D-tryptophan into polymer backbones to induce helical structures. | Chiral stationary phases for chromatography; materials with unique optical properties. |

| Supramolecular Gels | Designing D-tryptophan derivatives that self-assemble through hydrogen bonding and π-π stacking. | Controlled release of therapeutic agents; scaffolds for 3D cell culture. |

Deeper Investigation into the Mechanisms of D-Tryptophan's Immunomodulatory Actions

One of the most exciting areas of D-tryptophan research is its role in immunomodulation. frontiersin.org L-tryptophan metabolism via the kynurenine pathway is a well-established mechanism for regulating immune responses, often leading to immunosuppression by depleting tryptophan and producing bioactive metabolites. researchgate.netresearchgate.netnih.gov These metabolites can modulate the function of various T cell subsets. frontiersin.org Recent findings suggest D-tryptophan also possesses immunomodulatory properties, potentially helping to regulate intestinal homeostasis and alleviate allergic diseases. frontiersin.org

However, the underlying mechanisms are still unclear. Future investigations must address several key questions:

Receptor Identification: Does D-tryptophan or its metabolites interact with specific receptors on immune cells? A key target for L-tryptophan metabolites is the aryl hydrocarbon receptor (AhR), and determining if D-tryptophan also acts as an AhR ligand is a critical first step. nih.gov

Signaling Pathways: What intracellular signaling cascades are activated following the interaction of D-tryptophan with immune cells? This involves studying downstream effects on transcription factors like NF-κB and STATs.

Immune Cell Specificity: How does D-tryptophan differentially affect various immune cell populations, such as regulatory T cells (Tregs), Th1, Th2, and dendritic cells? Understanding this specificity is crucial for harnessing its therapeutic potential in autoimmune diseases, allergies, or cancer. frontiersin.org

Exploration of D-Tryptophan in Unconventional Biological Systems and Environments

While D-amino acids are found in mammals, they are far more abundant and functionally diverse in other domains of life. researchgate.net D-tryptophan has been identified in microorganisms, plants, and marine organisms, where its roles are just beginning to be explored. researchgate.netresearchgate.net Future research should venture into these unconventional biological systems to unlock new functions and applications for D-tryptophan.

Key areas for exploration include:

Extremophiles: Studying the role of D-tryptophan in organisms that thrive in extreme environments (e.g., high temperature, high salinity, or extreme pH). It may be incorporated into peptides or cell walls to confer stability under harsh conditions.

Symbiotic Relationships: Investigating D-tryptophan as a signaling molecule in host-microbe interactions. For example, gut bacteria might produce D-tryptophan to modulate the host's immune system or influence the composition of the microbial community. nih.gov

Bioprospecting: Searching for novel enzymes involved in D-tryptophan metabolism from unique environmental sources, such as marine sponges or soil bacteria. These enzymes could be valuable biocatalysts for industrial applications.

Q & A

Q. How can this compound be used to study neurotransmitter dynamics in neuropharmacology?

- Methodology :

- Microdialysis : Implant probes in rodent striatum to collect extracellular fluid. Quantify serotonin via HPLC-ECD with a detection limit of 0.1 pg/µL .

- Behavioral Assays : Correlate serotonin depletion (85% reduction at 30 mg/kg dose) with locomotor activity in open-field tests .

Tables for Key Data

| Analytical Method | Detection Limit | Reference |

|---|---|---|

| HPLC-UV | 0.1 µg/mL | |

| Chiral Chromatography | 0.05% enantiomeric impurity | |

| ESI-MS | 1 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.